

Bio-based Synthesis of 1,14-Tetradecanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,14-Tetradecanediol**

Cat. No.: **B034324**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based chemicals has spurred significant interest in the microbial synthesis of valuable platform chemicals. Among these, long-chain α,ω -diols, such as **1,14-tetradecanediol**, are gaining attention due to their potential applications as monomers for polyesters, polyurethanes, and in the synthesis of pharmaceuticals and cosmetics. This technical guide provides an in-depth overview of the core strategies and experimental protocols for the bio-based synthesis of **1,14-tetradecanediol**, focusing on microbial and enzymatic methodologies.

Introduction to Bio-based 1,14-Tetradecanediol

1,14-Tetradecanediol is a linear diol with hydroxyl groups at both ends of a 14-carbon aliphatic chain. Traditionally produced through chemical synthesis from petroleum-based feedstocks, biotechnological routes offer a more sustainable alternative. The primary strategies for the bio-based production of **1,14-tetradecanediol** involve the enzymatic modification of renewable feedstocks like fatty acids or alkanes. These approaches typically leverage the metabolic machinery of microorganisms, either through whole-cell biotransformation or by using purified enzymes.

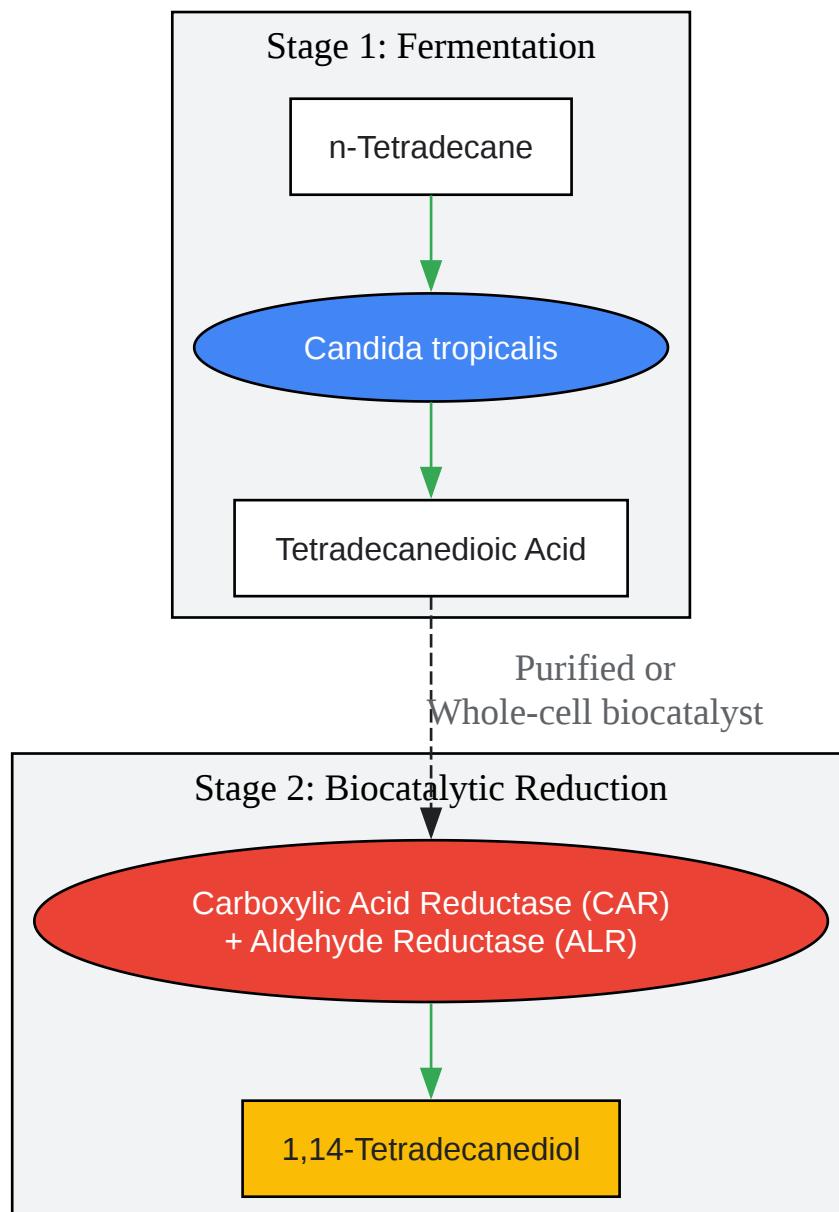
Biosynthetic Pathways

Two primary bio-based routes have been explored for the synthesis of **1,14-tetradecanediol** and other long-chain α,ω -diols:

- Route 1: Whole-Cell Biotransformation of Fatty Acids/Alkanes in *Escherichia coli*: This approach involves genetically engineering *E. coli* to express a cascade of enzymes that can convert a C14 substrate (n-tetradecane or tetradecanoic acid) into **1,14-tetradecanediol**.
- Route 2: Fermentation of Alkanes by *Candida tropicalis* to Dicarboxylic Acids and Subsequent Reduction: This two-stage process first utilizes the yeast *Candida tropicalis* to produce tetradecanedioic acid from n-tetradecane. The resulting dicarboxylic acid is then enzymatically reduced to **1,14-tetradecanediol**.

Recombinant *E. coli* Pathway from Tetradecanoic Acid

A multi-step enzymatic pathway can be engineered into *E. coli* for the direct conversion of tetradecanoic acid to **1,14-tetradecanediol**. This pathway typically involves three key enzymatic steps.[\[1\]](#)



[Click to download full resolution via product page](#)

*Biosynthetic pathway from tetradecanoic acid in engineered *E. coli*.*

Two-Stage Process via *Candida tropicalis*

This process separates the production of the dicarboxylic acid precursor from its final reduction to the diol.

[Click to download full resolution via product page](#)

Two-stage biosynthesis of **1,14-tetradecanediol**.

Data Presentation

Production of Long-Chain Dicarboxylic Acids

The production of tetradecanedioic acid is a critical first step in the two-stage process. *Candida tropicalis* has been extensively studied for this purpose.

Microorganism	Substrate	Product	Titer (g/L)	Reference
Candida tropicalis (mutant)	n-Tetradecane	α,ω -Tetradecanedioic acid	138	[2][3]
Candida tropicalis SP-UV-56	n-Tridecane	α,ω -Tridecanedioic acid	153-172	[4]
Engineered E. coli	Tetradecanoic acid (1 g/L)	C14 Dicarboxylic acid	0.163	

Whole-Cell Biotransformation to α,ω -Diols

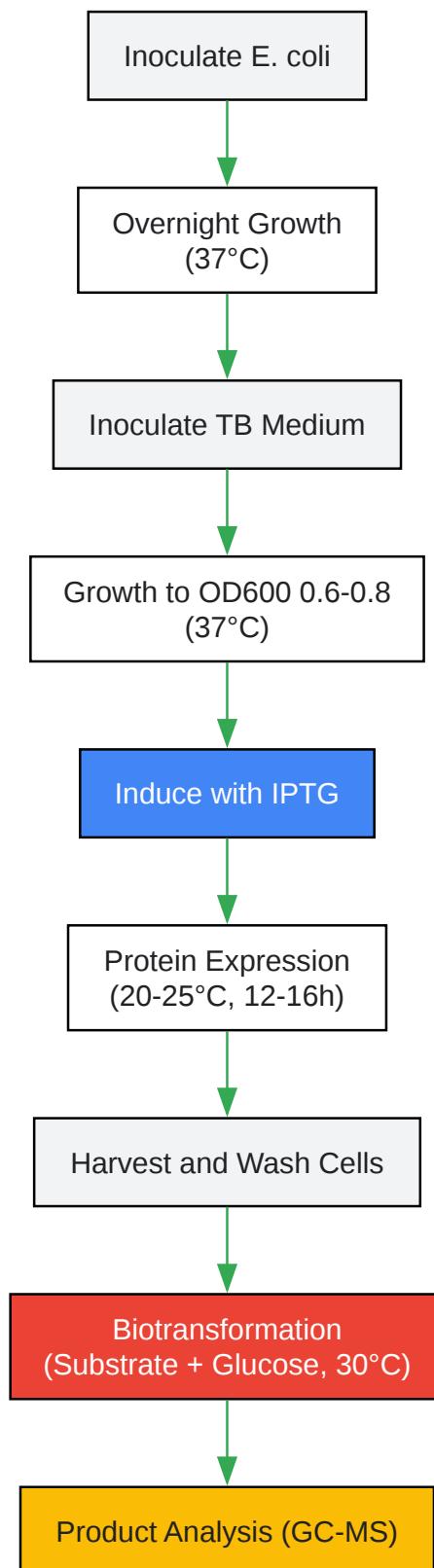
Direct conversion of substrates to diols has been demonstrated in engineered E. coli.

Microorganism	Substrate	Product	Titer (g/L)	Reference
Recombinant E. coli	Dodecane-1-dodecanol mixture	1,12-Dodecanediol	3.76	[5][6][7]
Recombinant E. coli	Tetradecane	1-Tetradecanol	2.0	[5][7]

Experimental Protocols

Protocol for Whole-Cell Biotransformation in E. coli

This protocol is a composite based on methodologies for producing long-chain α,ω -diols in engineered E. coli.[1][5][6]


1. Strain and Plasmid Construction:

- Host Strain: E. coli BW25113 (DE3) Δ fadD (to block β -oxidation).
- Plasmids:

- A plasmid co-expressing a CYP153A monooxygenase (e.g., from *Marinobacter aquaeolei*) and its redox partners (ferredoxin and ferredoxin reductase).
- A compatible plasmid expressing a carboxylic acid reductase (CAR) (e.g., from *Mycobacterium marinum*) and a phosphopantetheinyl transferase (like Sfp) for CAR activation.

2. Protein Expression and Biotransformation:

- Inoculate a single colony of the recombinant *E. coli* into LB medium with appropriate antibiotics and grow overnight at 37°C.
- Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (e.g., 0.1 mM) and grow for an additional 12-16 hours at a lower temperature (e.g., 20-25°C).
- Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4), and resuspend to a desired cell density (e.g., 50 g/L wet cell weight).
- Initiate the biotransformation by adding the substrate (e.g., 1 g/L tetradecanoic acid) and a glucose source for cofactor regeneration.
- Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

[Click to download full resolution via product page](#)

*Experimental workflow for *E. coli* whole-cell biotransformation.*

Protocol for Dicarboxylic Acid Production in *Candida tropicalis*

This protocol is based on established fermentation methods for producing long-chain dicarboxylic acids.[\[2\]](#)[\[3\]](#)[\[8\]](#)

1. Strain and Media:

- Strain: A mutant strain of *Candida tropicalis* with a blocked β -oxidation pathway is typically used.
- Growth Medium: A rich medium for cell growth (e.g., containing glucose, yeast extract, peptone).
- Conversion Medium: A medium for the bioconversion phase, often containing the n-alkane substrate.

2. Fermentation Process:

- Growth Phase: Inoculate the growth medium with *C. tropicalis* and cultivate at 30°C with vigorous shaking until a high cell density is reached.
- Conversion Phase: Transfer the cells to the conversion medium containing n-tetradecane.
- pH Control: Maintain the pH of the culture between 7.2 and 8.1, as a higher pH can enhance the secretion and solubility of the dicarboxylic acid product.[\[2\]](#)
- Fed-batch Strategy: A fed-batch approach is often employed, where the n-alkane substrate is added periodically to the fermenter.
- Duration: The fermentation is typically run for 120-144 hours.

Enzymatic Reduction of Tetradecanedioic Acid

The dicarboxylic acid produced by *C. tropicalis* can be reduced to the diol using a purified enzyme system.

1. Enzyme Purification:

- Express a carboxylic acid reductase (CAR) and an aldo-keto reductase (AKR) in *E. coli*.
- Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography).

2. In Vitro Enzymatic Assay:

- Prepare a reaction mixture containing:
 - HEPES-K buffer (100 mM, pH 7.5)
 - Tetradecanedioic acid
 - Purified CAR and AKR
 - Cofactors: ATP and NADPH
 - Cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH, and an ATP regeneration system)
 - MgCl₂
- Incubate the reaction at 30°C and monitor the formation of **1,14-tetradecanediol** over time. [\[9\]](#)[\[10\]](#)

Analytical Methods

Quantification of **1,14-Tetradecanediol**:

- Extraction: Extract the diol from the culture medium or reaction mixture using an organic solvent like ethyl acetate.
- Derivatization: Derivatize the extracted sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to increase its volatility for gas chromatography.
- Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID).[\[6\]](#)[\[11\]](#) An internal standard is used for quantification.

Conclusion and Future Perspectives

The bio-based synthesis of **1,14-tetradecanediol** is a promising area of research with the potential to provide a sustainable alternative to conventional chemical production. While significant progress has been made in developing microbial and enzymatic routes, challenges such as low product titers and yields for long-chain diols remain. Future research will likely focus on:

- Metabolic Engineering: Further optimization of microbial hosts to enhance precursor supply, cofactor regeneration, and product tolerance.
- Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes like CYP153A monooxygenases and carboxylic acid reductases.
- Process Optimization: Developing more efficient fermentation and biotransformation processes, including *in situ* product removal techniques to alleviate product toxicity.

By addressing these challenges, the bio-based production of **1,14-tetradecanediol** and other long-chain diols can become a commercially viable and environmentally friendly manufacturing platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Study on fermentation of 1,13-tridecanedioic acid by *Candida tropicalis*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bio-based Synthesis of 1,14-Tetradecanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b034324#bio-based-synthesis-of-1-14-tetradecanediol\]](https://www.benchchem.com/product/b034324#bio-based-synthesis-of-1-14-tetradecanediol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

